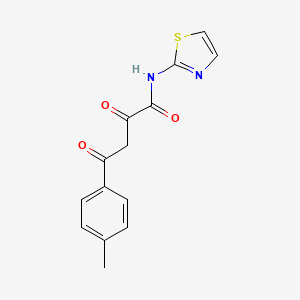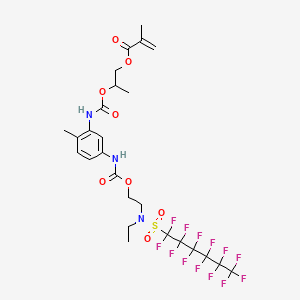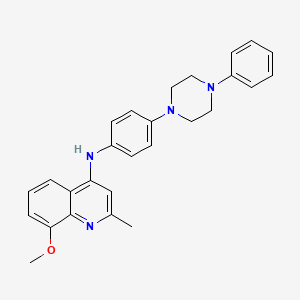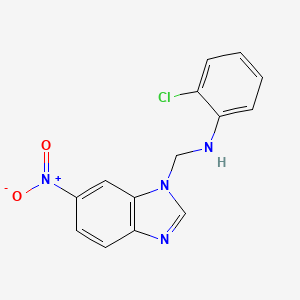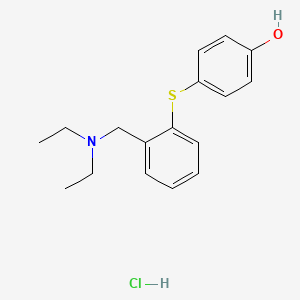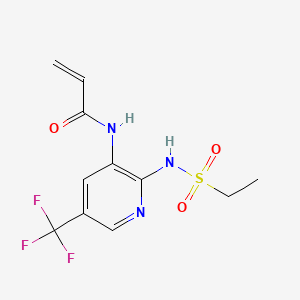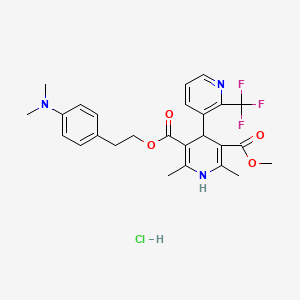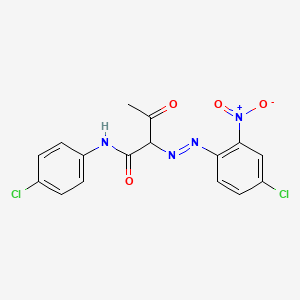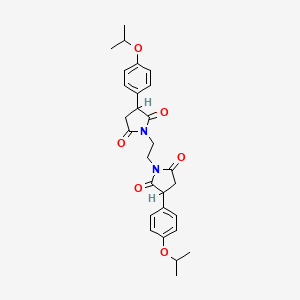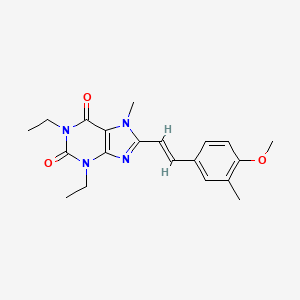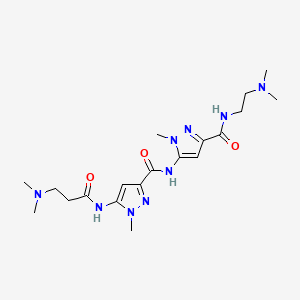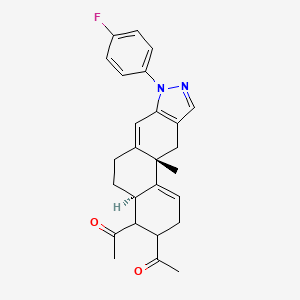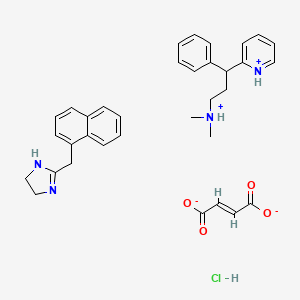
Visine-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphcon-A is a combination eye drop used primarily for the relief of redness and itching in the eyes caused by allergies. It contains two active ingredients: naphazoline hydrochloride and pheniramine maleate. Naphazoline hydrochloride is a vasoconstrictor that works by narrowing swollen blood vessels in the eyes, thereby reducing redness. Pheniramine maleate is an antihistamine that reduces the effects of histamine, a natural chemical in the body that can cause symptoms of itchy or watery eyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphazoline hydrochloride is synthesized through a multi-step process that involves the reaction of 2-naphthol with ethylenediamine to form 2-(1-naphthylmethyl)imidazoline. This intermediate is then reacted with hydrochloric acid to produce naphazoline hydrochloride .
Pheniramine maleate is synthesized by reacting pheniramine with maleic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of naphazoline hydrochloride and pheniramine maleate involves large-scale chemical synthesis using the aforementioned methods. The processes are optimized for yield and purity, and the final products are subjected to rigorous quality control measures to ensure they meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Naphazoline hydrochloride and pheniramine maleate undergo various chemical reactions, including:
Oxidation: Naphazoline hydrochloride can be oxidized to form naphthoquinone derivatives.
Reduction: Pheniramine maleate can undergo reduction reactions to form secondary amines.
Substitution: Both compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives from naphazoline hydrochloride.
Reduction: Secondary amines from pheniramine maleate.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Naphcon-A has several scientific research applications:
Chemistry: Used as a model compound in studies of vasoconstrictors and antihistamines.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Widely used in clinical studies for the treatment of allergic conjunctivitis and other eye conditions.
Industry: Employed in the development of new ophthalmic formulations and drug delivery systems
Mécanisme D'action
Naphazoline hydrochloride acts as a sympathomimetic agent, stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva, leading to vasoconstriction and reduced redness. Pheniramine maleate works by blocking histamine receptors, thereby preventing the histamine-induced symptoms of itching and watering .
Comparaison Avec Des Composés Similaires
Naphcon-A is often compared with other similar compounds such as Opcon-A and Visine-A. These products also contain naphazoline hydrochloride and pheniramine maleate but may differ in formulation and concentration. Naphcon-A is unique in its specific combination and concentration of active ingredients, providing effective relief from both redness and itching .
List of Similar Compounds
Opcon-A: Contains naphazoline hydrochloride and pheniramine maleate.
This compound: Contains naphazoline hydrochloride and pheniramine maleate.
Fluorometholone ophthalmic: A corticosteroid used for similar indications but with a different mechanism of action.
Propriétés
Numéro CAS |
866099-93-6 |
|---|---|
Formule moléculaire |
C34H39ClN4O4 |
Poids moléculaire |
603.1 g/mol |
Nom IUPAC |
(E)-but-2-enedioate;dimethyl-(3-phenyl-3-pyridin-1-ium-2-ylpropyl)azanium;2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C16H20N2.C14H14N2.C4H4O4.ClH/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;5-3(6)1-2-4(7)8;/h3-10,12,15H,11,13H2,1-2H3;1-7H,8-10H2,(H,15,16);1-2H,(H,5,6)(H,7,8);1H/b;;2-1+; |
Clé InChI |
DJJKIOFZVNCAJT-WRYGTEGESA-N |
SMILES isomérique |
C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C(=C/C(=O)[O-])\C(=O)[O-].Cl |
SMILES canonique |
C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C(=CC(=O)[O-])C(=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


